Benzoic acid, 4-(4-butoxyphenoxy)-
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Overview
Description
Benzoic acid, 4-(4-butoxyphenoxy)-: is an organic compound that belongs to the family of benzoic acids It is characterized by a benzene ring substituted with a carboxyl group and a 4-(4-butoxyphenoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(4-butoxyphenoxy)- typically involves the reaction of 4-butoxyphenol with 4-chlorobenzoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated under reflux to ensure complete reaction, and the product is then purified by recrystallization.
Industrial Production Methods: Industrial production of benzoic acid, 4-(4-butoxyphenoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 4-(4-butoxyphenoxy)- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: Benzoic acid, 4-(4-butoxyphenoxy)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of substituted benzoic acids on biological systems. It is also used in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, benzoic acid, 4-(4-butoxyphenoxy)- is used in the production of polymers, resins, and other materials. It is also used as a stabilizer and additive in various products.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(4-butoxyphenoxy)- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzoic acid: The parent compound with a simpler structure.
4-Hydroxybenzoic acid: A derivative with a hydroxyl group instead of the butoxyphenoxy group.
4-Methoxybenzoic acid: A derivative with a methoxy group.
Comparison: Benzoic acid, 4-(4-butoxyphenoxy)- is unique due to the presence of the butoxyphenoxy group, which imparts different chemical and physical properties compared to its simpler analogs. This substitution can affect the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications where other benzoic acid derivatives may not be as effective.
Properties
IUPAC Name |
4-(4-butoxyphenoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-2-3-12-20-14-8-10-16(11-9-14)21-15-6-4-13(5-7-15)17(18)19/h4-11H,2-3,12H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUPJLUPTDHFPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472433 |
Source
|
Record name | Benzoic acid, 4-(4-butoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117802-43-4 |
Source
|
Record name | Benzoic acid, 4-(4-butoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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